BenchChemオンラインストアへようこそ!

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Chiral resolution Enantiomeric excess D-mandelic acid

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS 1260588-95-1) is a homochiral 1-aminoindane derivative bearing methoxy substituents at the 5- and 6-positions of the indane ring system. This compound belongs to the substituted aminoindane class, which serves as a rigidified phenethylamine isostere with demonstrated utility in central nervous system (CNS) drug discovery.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13052075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(CCC2=C1)N)OC
InChIInChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1
InChIKeyPMFJDFRZFOSMSM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Procurement Guide: Chiral Aminoindane Scaffold for CNS-Targeted Synthesis


(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS 1260588-95-1) is a homochiral 1-aminoindane derivative bearing methoxy substituents at the 5- and 6-positions of the indane ring system [1]. This compound belongs to the substituted aminoindane class, which serves as a rigidified phenethylamine isostere with demonstrated utility in central nervous system (CNS) drug discovery [2]. As a single enantiomer with a defined (S)-absolute configuration, this compound is distinct from its (R)-enantiomer (CAS 1260590-97-3) and the racemic mixture (CAS 91247-06-2), and it occupies a differentiated position relative to the more extensively studied 2-aminoindane positional isomer [3].

Why Generic (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Substitution Fails: Enantiomer- and Regioisomer-Specific Consequences


Generic or racemic substitution of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine cannot be assumed without quantitative consequence because the three closest procurement alternatives—the (R)-enantiomer, the racemic mixture, and the 2-aminoindane positional isomer—each diverge significantly in chiral resolution yield, synthetic step efficiency, and downstream biological activity [1]. The (S)-enantiomer is resolved via D-mandelic acid to achieve enantiomeric excess (ee) values exceeding 99% with yields above 90%, whereas the racemate requires subsequent resolution that introduces additional cost and purity risk [2]. The 1-aminoindane scaffold further yields sulfonamide derivatives with distinct carbonic anhydrase (CA) isoform inhibition profiles compared to the 2-aminoindane scaffold, with compound 28 (1-amino-derived) displaying a Ki of 52 mM for hCA I versus compound 32 (2-amino-derived) with Ki of 46 mM for hCA I, and 215 mM versus 94 mM for hCA II, respectively . These quantitative differences carry direct consequences for synthetic route planning, biological assay interpretation, and procurement specification stringency [3].

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: Product-Specific Quantitative Evidence Guide for Procurement Decisions


Enantiomeric Resolution Efficiency: (S)-Enantiomer vs. Racemate Procurement Cost-Benefit Analysis

The (S)-enantiomer is obtained via D-mandelic acid resolution from racemic 5,6-dimethoxy-1-aminoindane, achieving an enantiomeric excess (ee) exceeding 99% with an isolated yield greater than 90% [1]. In contrast, the racemic mixture requires an additional resolution step if the intended downstream application demands enantiopure material, introducing cost, material loss, and analytical burden [1]. The (R)-enantiomer preparation patent (CN 105152944A) describes a distinct resolution sequence, emphasizing that the choice of enantiomer is not interchangeable in the synthetic route [2].

Chiral resolution Enantiomeric excess D-mandelic acid Process chemistry

Synthetic Step Efficiency: 1-Aminoindane vs. 2-Aminoindane Positional Isomer Yield Comparison

The 1-amino-5,6-dimethoxyindane hydrochloride is synthesized from 3-(3,4-dimethoxyphenyl)propionic acid via intramolecular Friedel-Crafts acylation, oximation, and reduction with an overall yield of 74% [1]. The corresponding 2-amino-5,6-dimethoxyindane hydrochloride, synthesized from the same starting material, proceeds through a longer sequence (including isoamylnitrite-mediated oximation) with a substantially lower overall yield of 42% [1]. This represents a 1.76-fold yield advantage for the 1-amino positional isomer, underscoring its superior synthetic accessibility [1].

Synthetic yield Positional isomer Aminoindane Building block

Carbonic Anhydrase Isoform Inhibition Profile: 1-Aminoindane-Derived vs. 2-Aminoindane-Derived Sulfonamides

When converted to the corresponding methanesulfonamide, the 1-aminoindane scaffold yields compound 28 with hCA I Ki = 52 ± 9.2 mM and hCA II Ki = 215 ± 81.9 mM, whereas the 2-aminoindane scaffold yields compound 32 with hCA I Ki = 46 ± 5.4 mM and hCA II Ki = 94 ± 7.6 mM . The 1-aminoindane-derived sulfonamide exhibits a larger differential between hCA I and hCA II inhibition (KI ratio hCA II/hCA I = 4.1) compared to the 2-aminoindane-derived sulfonamide (KI ratio = 2.0), suggesting potential for differential isoform selectivity . The parent amine 1-amino-5,6-dimethoxyindane hydrochloride has also been employed as a key intermediate for synthesizing sulfamide-based CA inhibitors with nanomolar potency ranges, distinct from the sulfonamide series [1].

Carbonic anhydrase Sulfonamide Isoform selectivity Enzyme inhibition

Enantiomer-Dependent Pharmacological Activity in the 1-Aminoindane Scaffold Class: R- vs. S-Configuration Consequences

Within the broader 1-aminoindane scaffold class, the absolute configuration at the C-1 position critically determines pharmacological potency. For the N-propargyl-substituted 1-aminoindane pharmacophore (rasagiline series), the R-(+)-enantiomer is nearly four orders of magnitude (approximately 10,000-fold) more potent as a monoamine oxidase B (MAO-B) inhibitor than the S-(-)-enantiomer [1]. While (S)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine itself lacks the N-propargyl group, this scaffold-level enantiomer sensitivity demonstrates that the (S)-configuration at C-1 will produce fundamentally different biological outcomes compared to the (R)-configuration in any derivative synthesized from this building block [2].

Monoamine oxidase B Enantiomer specificity Rasagiline Parkinson's disease

Physicochemical Property Differentiation: Boiling Point, Density, and LogP Benchmarking Against In-Class Analogs

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine exhibits a boiling point of 132–134 °C at 1.5 Torr, a predicted density of 1.109 ± 0.06 g/cm³, and a calculated LogP of approximately 2.35 . These properties differentiate it from structurally related compounds: the unsubstituted 1-aminoindane shows a boiling point of 96–97 °C (8 mmHg) , while the corresponding 5,6-dimethoxy-1-indanone precursor (CAS 2107-69-9) has a melting point of 117–120 °C . The recommended storage condition of 2–8 °C indicates greater thermal lability compared to non-methoxylated aminoindane analogs .

Physicochemical properties Boiling point LogP Storage stability

N-Substitution Versatility: Scaffold Comparison of 1-Aminoindane vs. 2-Aminoindane for Dopamine Receptor Ligand Design

The 2-aminoindane scaffold with 5,6-dimethoxy substitution has been extensively characterized as a dopamine D3 receptor pharmacophore, with 5,6-dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A) showing selective D3 antagonist activity [1]. The 1-aminoindane scaffold, by contrast, lacks reported D3 receptor activity, and when employed as a building block for CNS-targeted compounds, directs N-substitution into a distinct vector space relative to the indane ring plane, producing different receptor subtype selectivity profiles [2]. This geometric differentiation means that the 1-amino and 2-amino scaffolds are not functionally interchangeable for dopamine receptor-targeted projects [3].

Dopamine D3 receptor Structure-activity relationship N-alkylation Antipsychotic

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: Evidence-Backed Research and Industrial Application Scenarios


Asymmetric Synthesis of CNS-Targeted 1-Aminoindane Derivatives Requiring Defined (S)-Stereochemistry

Researchers synthesizing N-substituted 1-aminoindane derivatives for serotonin receptor (5-HT1A/2A) or adrenergic receptor targeting should procure the (S)-enantiomer to ensure defined stereochemistry from the outset, avoiding the ~50% yield loss inherent in resolving racemic material. The >99% ee specification documented in patent literature [1] ensures that downstream pharmacological data are not confounded by enantiomeric impurity, which in the rasagiline pharmacophore class can produce potency differences of up to 10,000-fold between enantiomers [2].

Carbonic Anhydrase Inhibitor Lead Optimization Using 1-Aminoindane Scaffold with Differential hCA II/HCA I Selectivity

Medicinal chemistry programs targeting carbonic anhydrase isoforms can exploit the intrinsic selectivity profile of the 1-aminoindane scaffold. The methanesulfonamide derivative of 5,6-dimethoxy-1-aminoindane (compound 28) exhibits an hCA II/hCA I Ki ratio of 4.1, compared to a ratio of 2.0 for the corresponding 2-aminoindane derivative (compound 32) [1]. This selectivity differential makes the 1-aminoindane scaffold particularly suitable for projects where hCA II-sparing activity is desirable. Additionally, sulfamide derivatives prepared from 1-aminoindanes have demonstrated nanomolar-range Ki values against both hCA I and hCA II isoforms, providing a distinct chemotype for lead optimization campaigns [3].

Process Chemistry Scale-Up: Efficient Multi-Gram Synthesis of 5,6-Dimethoxy Aminoindane Building Blocks

The 1-amino-5,6-dimethoxyindane hydrochloride synthesis proceeds with 74% overall yield from 3-(3,4-dimethoxyphenyl)propionic acid, compared to only 42% for the 2-amino positional isomer [1]. This 1.76-fold yield advantage, combined with the D-mandelic acid resolution protocol achieving >90% recovery of the desired enantiomer, makes the (S)-1-aminoindane scaffold the economically preferred choice for process chemistry scale-up when the target molecule requires a 1-amino substitution pattern [2].

Pharmacological Tool Compound Synthesis for Enantiomer-Specific CNS Target Validation

For target validation studies requiring both enantiomers as matched molecular pairs, procurement of the (S)-enantiomer (CAS 1260588-95-1) and the (R)-enantiomer (CAS 1260590-97-3) as discrete, analytically characterized compounds is essential [1]. The documented enantiomer-dependent activity in MAO-B inhibition within the broader 1-aminoindane pharmacophore class demonstrates that the S-configuration at C-1 produces pharmacologically distinct outcomes from the R-configuration [2]. Using pre-resolved enantiomers eliminates the analytical uncertainty associated with in-house racemate resolution and ensures reproducible pharmacological profiling across replicate experiments.

Quote Request

Request a Quote for (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.